Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a sulfonyl group attached to a 2,2-bis(phenylthio)ethyl chain and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- typically involves multiple steps:
Formation of 2,2-bis(phenylthio)ethane: This can be achieved by reacting ethylene dichloride with thiophenol in the presence of a base such as sodium hydroxide.
Sulfonylation: The 2,2-bis(phenylthio)ethane is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Methylation: Finally, the benzene ring is methylated using a methylating agent like methyl iodide in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Typical electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials, such as bismaleimide resins for syntactic foams.
Mechanism of Action
The mechanism of action for Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl- involves its interaction with various molecular targets:
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, forming intermediates like benzenonium ions.
Sulfonyl Group Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, affecting the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenylthio)ethane: Similar structure but lacks the sulfonyl and methyl groups.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Contains an ethane chain with benzyloxy groups instead of phenylthio groups.
Properties
CAS No. |
844488-44-4 |
---|---|
Molecular Formula |
C21H20O2S3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1-[2,2-bis(phenylsulfanyl)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C21H20O2S3/c1-17-12-14-20(15-13-17)26(22,23)16-21(24-18-8-4-2-5-9-18)25-19-10-6-3-7-11-19/h2-15,21H,16H2,1H3 |
InChI Key |
ACPOKRAQSSFUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.